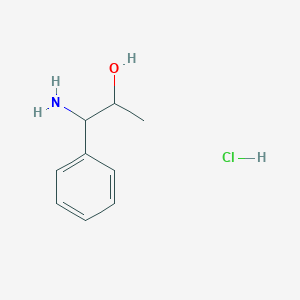
1-Amino-1-phenylpropan-2-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-1-phenylpropan-2-ol hydrochloride is a chemical compound with the CAS Number: 102439-90-7 . It has a molecular weight of 187.67 . It is a sympathomimetic agent that acts mainly by causing the release of norepinephrine but also has direct agonist activity at some adrenergic receptors . It is most commonly used as a nasal vasoconstrictor and an appetite depressant .
Synthesis Analysis
The synthesis of (1RS,2SR)-(±)-2-Amino-1-phenyl-1-propanol involves reductive amination of ®-(-)-1-Hydroxy-1-phenyl-2-propanone using ammonia and Raney nickel as a catalyst . The compound is produced by fermentation of molasses with a strain of yeast, and benzaldehyde is added during the course of fermentation .Molecular Structure Analysis
The molecular formula of 1-Amino-1-phenylpropan-2-ol hydrochloride is C9H14ClNO . The InChI code is provided in the references .Chemical Reactions Analysis
The compound reacts with substituted salicylaldehydes to form tridentate chiral Schiff base ligands, which can form H-bonded chiral supramolecular metal-organic architectures .Physical And Chemical Properties Analysis
The compound has a melting point of 169-170°C . It is a white to yellow powder or crystals .Wissenschaftliche Forschungsanwendungen
Antioxidant and Membrane-Stabilizing Properties
1-Amino-1-phenylpropan-2-ol hydrochloride has been explored for its antioxidant and membrane-stabilizing properties. Studies have shown that while these compounds do not possess significant antioxidant or antiradical activity, they exhibit a pronounced anti-hemolytic effect on erythrocyte oxidative stress models. This suggests that they are biologically active compounds capable of producing a membrane-stabilizing effect due to their interaction with cell membrane components (Malakyan et al., 2010).
Uterine Relaxant Activity
Another significant application of 1-amino-1-phenylpropan-2-ol hydrochloride derivatives is in uterine relaxant activity. Novel racemic compounds synthesized in this category have shown potent uterine relaxant activity in vitro and significantly delayed the onset of labor in pregnant rats. These compounds also exhibit higher cAMP releasing potential than isoxsuprine hydrochloride (Viswanathan & Chaudhari, 2006).
Antitumor Activity
1-Amino-1-phenylpropan-2-ol hydrochloride derivatives have also been tested for their antitumor activity. Tertiary aminoalkanol hydrochlorides have been synthesized and evaluated for this purpose, suggesting their potential as biologically active compounds in antitumor applications (Isakhanyan et al., 2016).
Antibacterial Activity
The antibacterial properties of 1-amino-1-phenylpropan-2-ol hydrochloride derivatives have been explored as well. Some of these synthesized compounds have shown moderate antibacterial activity, particularly against Gram-positive microorganisms, indicating their potential use in antibacterial treatments (Gasparyan et al., 2015).
Anti-Malarial Activity
Research has also been conducted on the synthesis of 1-aminopropan-2-ols, including derivatives of 1-amino-1-phenylpropan-2-ol hydrochloride, for anti-malarial activities. These compounds have shown micromolar potency against malaria, with some demonstrating effectiveness against both chloroquine-resistant and chloroquine-sensitive strains of Plasmodium falciparum (Robin et al., 2007).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-amino-1-phenylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c1-7(11)9(10)8-5-3-2-4-6-8;/h2-7,9,11H,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIOJYFJDMKDXOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)N)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-1-phenylpropan-2-ol hydrochloride | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-dimethyl-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1H-pyrazole](/img/structure/B2834671.png)
![1-cyclohexyl-3-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B2834672.png)
![3-(2-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2834673.png)
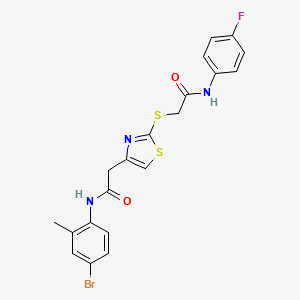
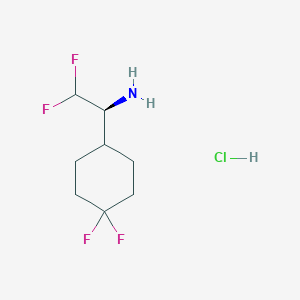
![N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2834679.png)
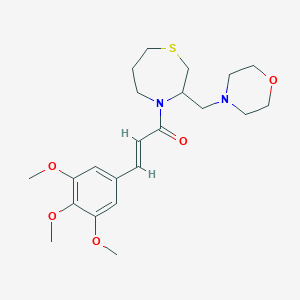
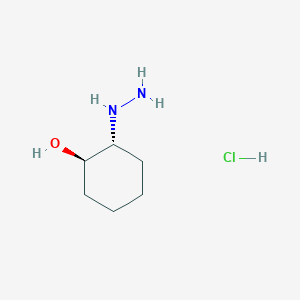
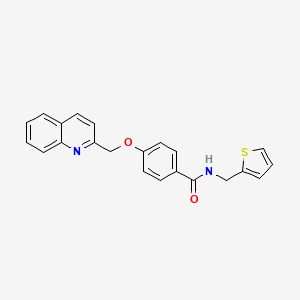
![N-(4-fluorobenzyl)-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B2834688.png)
![N-benzyl-7-chloro-3-[(4-ethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2834689.png)
![N-(benzo[d][1,3]dioxol-5-yl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2834691.png)
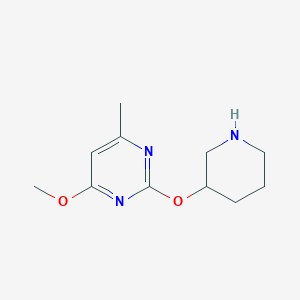
![3-[3-(6-Oxo-3-phenylpyridazin-1-yl)azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2834693.png)